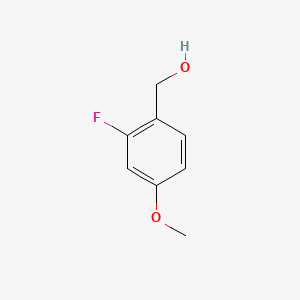

2-Fluoro-4-methoxybenzyl alcohol

Beschreibung

Overview of Benzyl (B1604629) Alcohols as Synthetic Intermediates

Benzyl alcohols are versatile building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules. researchgate.netnih.gov Their hydroxyl group can be readily transformed into other functional groups, making them valuable intermediates in the synthesis of esters, ethers, halides, and various heterocyclic compounds. researchgate.netrsc.org The reactivity of the benzylic position allows for a range of transformations, including oxidation to aldehydes and carboxylic acids, and substitution reactions. organic-chemistry.orgquizlet.com

Rationale for Research on 2-Fluoro-4-methoxybenzyl Alcohol

The specific substitution pattern of this compound, with a fluorine atom ortho to the hydroxymethyl group and a methoxy (B1213986) group in the para position, presents a unique combination of electronic and steric properties. This arrangement is of interest for several reasons. The fluorine atom can influence the acidity of the hydroxyl group and modulate the reactivity of the aromatic ring. The methoxy group, being an electron-donating group, can also affect the molecule's reactivity and provides a potential site for further functionalization. Research into this particular compound is driven by the desire to explore how this unique substitution pattern can be exploited for the synthesis of novel compounds with potential applications in pharmaceuticals and other areas of chemical science.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-fluoro-4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYGOIQKPGPBTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343980 | |

| Record name | 2-Fluoro-4-methoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405-09-4 | |

| Record name | 2-Fluoro-4-methoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-methoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanol, 2-fluoro-4-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 2 Fluoro 4 Methoxybenzyl Alcohol

Established Synthetic Routes

Conventional methods for synthesizing 2-Fluoro-4-methoxybenzyl alcohol rely on well-documented reduction reactions and multi-step pathways that build upon fundamental organic transformations.

The most direct and common method for preparing this compound is the reduction of its corresponding aldehyde, 2-Fluoro-4-methoxybenzaldehyde (B32593). This transformation involves the conversion of the aldehyde functional group (-CHO) into a primary alcohol (-CH₂OH). A similar reaction, the reduction of 2-Chloro-4-fluorobenzoic acid using a borane (B79455) tetrahydrofuran (B95107) solution, results in the corresponding benzyl (B1604629) alcohol with a high yield of 91.3%. chemicalbook.com

The reduction of substituted benzaldehydes is a well-explored area. For instance, the reduction of 4-methoxybenzaldehyde (B44291) has been achieved using various catalytic systems. One such system employs an iron tricarbonyl complex with formate (B1220265) salts as the hydride donor in water, demonstrating complete conversion under optimized conditions. researchgate.net Another approach uses polymethylhydrosiloxane (B1170920) (PMHS) with potassium carbonate, which showcases excellent chemoselectivity for reducing aldehydes. researchgate.net These established protocols for structurally similar molecules provide a strong basis for the effective reduction of 2-fluoro-4-methoxybenzaldehyde.

Multi-step synthesis provides the flexibility to construct this compound from more readily available aromatic starting materials. libretexts.org A logical synthetic design involves introducing the required functional groups onto a simpler aromatic ring in a specific sequence. askthenerd.com For example, a synthesis could commence with a precursor like 3-fluoroanisole. Through a Friedel-Crafts acylation or formylation reaction, a carbonyl group can be introduced at the para position relative to the methoxy (B1213986) group. The resulting ketone or aldehyde intermediate would then be reduced to yield the target benzyl alcohol.

Another potential pathway could start from 2,3,5,6-tetrafluorobenzyl alcohol. A patented method for a related compound involves reacting this precursor with a hydrogen halide, followed by a reaction with methanol (B129727) and an inorganic alkali to form a methoxymethyl intermediate. google.com Subsequently, treatment with an organic lithium reagent and formaldehyde (B43269) gas introduces the hydroxymethyl group to yield the final product. google.com Such multi-step sequences, while longer, allow for the strategic assembly of the molecule from different starting points. rsc.orgresearchgate.netsyrris.jp

Advanced Synthetic Approaches

Recent advancements in synthetic chemistry offer more sophisticated and often more sustainable routes to fluorinated benzyl alcohols, including electrochemical methods, biotransformations, and specialized catalytic systems.

Electrochemical synthesis is emerging as a powerful and sustainable tool in organic chemistry. acs.org For the synthesis of fluorinated benzyl alcohols, electrochemical methods can be applied in several ways. Anodic oxidation, for example, can be used to generate reactive intermediates from C(sp³)–H bonds. rsc.org Pulsed electrolysis techniques have been shown to improve mass transport and limit over-oxidation, providing better control over reactions involving unstable primary benzylic cations. rsc.org

While direct electrochemical reduction of the aldehyde is possible, indirect methods are also prevalent. For instance, electrochemical oxidation of various benzyl alcohols to their corresponding aldehydes can be achieved with high efficiency in simple undivided cells, often using just water as the oxygen source and graphite (B72142) electrodes. researchgate.netmdpi.com This provides a green route to the aldehyde precursor, which can then be reduced in a subsequent step. These strategies highlight the potential of electrochemistry to create more sustainable pathways for producing functionalized molecules like this compound. acs.org

Biotransformation utilizes biological systems, such as whole microorganisms or isolated enzymes, to perform chemical reactions. The reduction of aldehydes to alcohols is a common application of biocatalysis. Baker's yeast (Saccharomyces cerevisiae) is a widely used biocatalyst for the reduction of carbonyl groups due to its low cost and availability. researchgate.net

Studies have shown that Saccharomyces cerevisiae can effectively reduce various benzaldehyde (B42025) derivatives. nih.gov The process often involves the yeast's alcohol dehydrogenase enzymes. While the primary product is typically the corresponding benzyl alcohol, side reactions can occur. For instance, in the biotransformation of benzaldehyde, the formation of (R)-phenylacetylcarbinol can also be observed, particularly when pyruvate (B1213749) is present. nih.gov The efficiency and outcome of the biotransformation can be influenced by factors such as substrate concentration, as higher levels of benzaldehyde can be toxic to the yeast cells, reducing their viability and altering cell permeability. nih.gov Despite these challenges, biotransformation offers a green and often highly enantioselective route to chiral alcohols.

Table 1: Biotransformation of Benzaldehyde Derivatives by Fungi

| Organism | Substrate | Product(s) | Key Findings |

| Saccharomyces cerevisiae | Benzaldehyde | Benzyl alcohol, Phenylacetyl carbinol | Pulse feeding of benzaldehyde prolongs yeast viability and improves overall product yield. nih.gov |

| Filamentous Fungi (e.g., Rhizopus javanicus) | Benzaldehyde | (R)-Phenylacetylcarbinol, Benzyl alcohol | Whole-cell biotransformation produced the target carbinol with significant benzyl alcohol as a byproduct. nih.gov |

| Saccharomyces cerevisiae | Benzaldehyde Derivatives | Corresponding Benzyl Alcohols | The reaction can be performed in non-conventional media, and substrate hydrophobicity affects the reaction. researchgate.net |

Modern catalytic methods provide highly efficient and selective routes for the synthesis of alcohols and their precursors.

Catalytic Hydrogenation: The catalytic hydrogenation of aldehydes to primary alcohols is a cornerstone of industrial and laboratory synthesis. Recent research has focused on developing catalysts based on earth-abundant, non-precious metals that can rival the activity of noble metals. nih.gov Iron and manganese-based pincer complexes have demonstrated remarkable efficiency in the chemoselective hydrogenation of aldehydes under mild, base-free conditions. nih.govacs.org

For example, an iron(II) PNP pincer complex has been shown to reduce 4-fluorobenzaldehyde (B137897) with extremely high turnover numbers (TONs) and turnover frequencies (TOFs), selectively reducing the aldehyde group in the presence of other reducible functionalities like ketones or alkenes. nih.govacs.org Similarly, a manganese(I) PNP pincer catalyst effectively hydrogenates 4-fluorobenzaldehyde at room temperature and 50 bar H₂, achieving quantitative conversion. nih.gov These advanced catalytic systems offer a highly efficient and selective method for the reduction step in the synthesis of this compound.

Table 2: Advanced Catalytic Hydrogenation of 4-Fluorobenzaldehyde

| Catalyst System | Substrate | Conditions | Result |

| Fe(II) PNP Pincer Complex | 4-Fluorobenzaldehyde | 40 °C, 30 bar H₂, DBU (base) | Quantitative conversion to 4-fluorobenzyl alcohol at very low catalyst loadings (50-100 ppm). nih.govacs.org |

| Mn(I) PNP Pincer Complex | 4-Fluorobenzaldehyde | 25 °C, 50 bar H₂, EtOH (solvent) | Quantitative conversion to 4-fluorobenzyl alcohol with 0.05 mol% catalyst loading. nih.gov |

| Ru-based Complex | 4-Methoxybenzaldehyde | 70 °C, HCOOH, H₂O | Effective transfer hydrogenation in water using formic acid as the hydrogen source. researchgate.net |

Photooxidation to Synthesize Precursors: Photocatalysis represents a green approach for various organic transformations, including the oxidation of alcohols to aldehydes. researchgate.netgoogle.com This method can be employed to synthesize the aldehyde precursor required for producing this compound. Using semiconductor photocatalysts like titanium dioxide (TiO₂) or silver orthophosphate (Ag₃PO₄), substituted benzyl alcohols can be selectively oxidized to their corresponding aldehydes under mild conditions, often using visible light or sunlight-type excitation at room temperature. google.comacs.org For example, 4-methoxybenzyl alcohol has been oxidized to 4-methoxybenzaldehyde with over 99% yield using an Ag₃PO₄ photocatalyst in water. google.com This approach could theoretically be applied to oxidize 2-fluoro-4-methoxytoluene to 2-fluoro-4-methoxybenzaldehyde, which is then reduced to the target alcohol.

Stereoselective Synthesis for Chiral Derivatives

The generation of chiral molecules with a specific three-dimensional arrangement is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different biological activities. While specific studies on the stereoselective synthesis of this compound are not extensively documented, insights can be drawn from methodologies applied to structurally similar compounds. A promising avenue for obtaining chiral derivatives lies in the asymmetric reduction of the corresponding prochiral ketone, 2-fluoro-4-methoxybenzaldehyde.

Biocatalysis, utilizing whole cells or isolated enzymes, stands out as a powerful tool for achieving high enantioselectivity under mild reaction conditions. For instance, the enantioselective microbial reduction of related substituted acetophenones, such as 2-bromo-4-fluoro acetophenone (B1666503), has been successfully demonstrated using various microorganisms. nih.gov Genera like Candida, Hansenula, Pichia, and Saccharomyces have been shown to reduce acetophenone derivatives to their corresponding chiral alcohols with high yields and excellent enantiomeric excess (e.e.). nih.gov This suggests that a similar screening of microorganisms or isolated ketoreductases could lead to an efficient method for producing either the (R)- or (S)-enantiomer of this compound.

Whole-cell catalysis using organisms like Saccharomyces cerevisiae (baker's yeast) offers a practical and cost-effective approach. Studies on the conversion of various fluorinated benzaldehydes have shown that these systems can effectively reduce the aldehyde to the corresponding alcohol. nih.gov The inherent enzymatic machinery of the yeast can provide the necessary chirality to the product. The selectivity of such biotransformations can often be tuned by modifying reaction parameters such as substrate concentration, temperature, and pH.

Another established method for asymmetric synthesis is the use of chiral catalysts, such as those employed in Noyori-type asymmetric transfer hydrogenation. nih.gov This technique has been successfully applied to the synthesis of complex chiral molecules and could potentially be adapted for the enantioselective reduction of 2-fluoro-4-methoxybenzaldehyde.

Table 1: Potential Biocatalytic Approaches for Stereoselective Synthesis

| Biocatalytic Method | Potential Substrate | Expected Product | Key Advantages |

| Whole-cell Microbial Reduction | 2-Fluoro-4-methoxybenzaldehyde | (R)- or (S)-2-Fluoro-4-methoxybenzyl alcohol | High enantioselectivity, mild conditions, cost-effective |

| Isolated Ketoreductase | 2-Fluoro-4-methoxybenzaldehyde | (R)- or (S)-2-Fluoro-4-methoxybenzyl alcohol | High specificity and enantioselectivity |

| Asymmetric Transfer Hydrogenation | 2-Fluoro-4-methoxybenzaldehyde | (R)- or (S)-2-Fluoro-4-methoxybenzyl alcohol | Well-established methodology, high enantioselectivity |

Green Chemistry Principles in Synthesis

The application of green chemistry principles is crucial for developing sustainable chemical processes that minimize environmental impact. The synthesis of this compound can be made more environmentally friendly by considering several key aspects, from the choice of reagents and solvents to the energy efficiency of the process.

The aforementioned biocatalytic methods are inherently green. rasayanjournal.co.in They operate in aqueous media under mild temperatures and pressures, significantly reducing the need for volatile organic solvents and high energy consumption. Furthermore, enzymes are biodegradable catalysts, minimizing waste and environmental persistence. The use of whole-cell systems can be even more advantageous as it can eliminate the need for costly and energy-intensive enzyme purification. nih.gov

Solvent selection is another critical factor. Traditional organic syntheses often rely on hazardous solvents. The development of solvent-free reaction conditions or the use of greener solvents like water, ethanol, or ionic liquids can drastically improve the environmental profile of the synthesis. mdpi.comnih.gov For instance, research has demonstrated the successful synthesis of various heterocyclic compounds using lemon juice as a natural, biodegradable catalyst under concentrated solar radiation, highlighting the potential of unconventional green approaches.

Energy efficiency can be enhanced by utilizing alternative energy sources such as microwave irradiation or ultrasound. nih.gov These methods can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating.

Finally, atom economy, a core principle of green chemistry, can be maximized by designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product. Domino reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, are an excellent strategy for improving atom economy and reducing waste.

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis of this compound |

| Use of Renewable Feedstocks | Exploration of bio-based starting materials. |

| Catalysis | Employment of biocatalysts (enzymes, whole cells) or recyclable chemocatalysts. rasayanjournal.co.in |

| Benign Solvents and Auxiliaries | Use of water, ethanol, or solvent-free conditions. mdpi.comnih.gov |

| Energy Efficiency | Utilization of microwave or ultrasound irradiation to reduce reaction times and energy input. nih.gov |

| Waste Prevention | Designing high-yield, high-atom-economy reactions. |

By integrating these stereoselective and green chemistry approaches, the synthesis of this compound and its valuable chiral derivatives can be achieved in a more efficient, selective, and environmentally responsible manner.

Chemical Reactivity and Transformation of 2 Fluoro 4 Methoxybenzyl Alcohol

Reactions of the Hydroxyl Group

The hydroxyl (-OH) group is a primary site of reactivity in 2-Fluoro-4-methoxybenzyl alcohol, participating in reactions typical of primary alcohols, including etherification, esterification, oxidation, and nucleophilic substitution.

Etherification and Esterification

The conversion of the hydroxyl group into an ether or an ester is a fundamental transformation.

Etherification: This process involves the replacement of the hydrogen atom of the hydroxyl group with an alkyl or aryl group. A common method for preparing ethers from alcohols is the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. For benzyl (B1604629) alcohols, acid-catalyzed methods can also be employed. For instance, the reaction with other alcohols in the presence of an acid catalyst can lead to the formation of ethers. Additionally, modern methods, such as visible-light photoredox catalysis, can generate alkoxy radicals from alcohols, which can then be used in C(sp³)–H and C(sp²)–H bond functionalization to form ethers like tetrahydrofurans and chromanes. acs.org

Esterification: This reaction involves the condensation of the alcohol with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) to form an ester. The Fischer esterification, where the alcohol and a carboxylic acid are refluxed with an acid catalyst, is a classic example. Alternatively, the use of more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a base like pyridine, provides a more efficient route to esters.

| Reaction Type | Reagents | Product Type |

| Etherification | Alkyl halide, Base (e.g., NaH) | Alkyl ether |

| Alcohol, Acid catalyst | Dialkyl ether | |

| Esterification | Carboxylic acid, Acid catalyst | Ester |

| Acid chloride/anhydride, Base | Ester |

Oxidation Reactions

The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

To Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this transformation. Photosensitized oxidation using catalysts like 9,10-dicyanoanthracene (B74266) (DCA) can also produce the corresponding carbonyl compound. rsc.org

To Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or Jones reagent, will oxidize the primary alcohol directly to the carboxylic acid. Catalytic photooxidation, for example with a flavin-zinc(II)-cyclen complex, can effectively oxidize 4-methoxybenzyl alcohol to the corresponding benzaldehyde (B42025), which can be further oxidized to the carboxylic acid. nih.gov

| Oxidizing Agent | Product |

| Pyridinium chlorochromate (PCC) | 2-Fluoro-4-methoxybenzaldehyde (B32593) |

| Dess-Martin periodinane (DMP) | 2-Fluoro-4-methoxybenzaldehyde |

| Potassium permanganate (KMnO₄) | 2-Fluoro-4-methoxybenzoic acid |

| Chromic acid (H₂CrO₄) | 2-Fluoro-4-methoxybenzoic acid |

Nucleophilic Substitution Reactions

The hydroxyl group is a poor leaving group (OH⁻). For nucleophilic substitution to occur at the benzylic carbon, the hydroxyl group must first be converted into a better leaving group. libretexts.org This is typically achieved by protonation in the presence of a strong acid, forming an oxonium ion (-OH₂⁺), which can then depart as a water molecule. libretexts.org The resulting benzylic carbocation is stabilized by resonance with the aromatic ring.

Once the leaving group is formed, various nucleophiles can attack the benzylic carbon. For instance, reaction with hydrogen halides (HX) will produce the corresponding 2-fluoro-4-methoxybenzyl halide. Primary benzylic alcohols can react via an Sₙ2 mechanism under acidic conditions. libretexts.org The rates of reaction of 4-methoxybenzyl derivatives in aqueous trifluoroethanol are zero order in the concentration of the azide (B81097) ion, suggesting the formation of a carbocation intermediate. lookchem.com Mechanochemical methods have also been developed for the nucleophilic substitution of alcohols using reagents like fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH) to create reactive isouronium intermediates. nih.govresearchgate.netchemrxiv.org

Reactions Involving the Aromatic Ring

The substituents on the benzene (B151609) ring, the fluorine atom and the methoxy (B1213986) group, significantly influence its reactivity in electrophilic aromatic substitution and its ability to participate in cross-coupling reactions.

Electrophilic Aromatic Substitution (Influence of Fluoro and Methoxy Groups)

In electrophilic aromatic substitution (SₑAr), an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of this reaction are dictated by the existing substituents. wikipedia.org

Methoxy Group (-OCH₃): This is a strongly activating group and an ortho, para-director. It donates electron density to the ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the reaction. wikipedia.orguci.edu

Fluoro Group (-F): Halogens are an interesting case. They are deactivating due to their inductive electron-withdrawing effect, but they are ortho, para-directors because of their ability to donate electron density through resonance. uci.edu

In this compound, the powerful activating and ortho, para-directing effect of the methoxy group at position 4 will dominate. The fluorine at position 2 also directs ortho and para. The positions ortho to the methoxy group are 3 and 5, and the position para is occupied by the fluorine. The positions ortho to the fluorine are 1 (occupied by the benzyl alcohol group) and 3, and the position para is 5. Therefore, electrophilic attack will be strongly directed to positions 3 and 5, with position 5 being potentially more favored due to less steric hindrance from the adjacent benzyl alcohol group.

| Position | Influence of Methoxy (-OCH₃) | Influence of Fluoro (-F) | Combined Effect |

| 3 | ortho (activating) | ortho (deactivating) | Activated |

| 5 | ortho (activating) | para (deactivating) | Activated |

| 6 | meta (neutral) | meta (neutral) | Deactivated |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

For this compound to participate in cross-coupling reactions, the hydroxyl group typically needs to be converted into a halide (e.g., -Br, -I) or a triflate (-OTf) to act as a leaving group. Alternatively, the aromatic ring itself can be functionalized with a halide for subsequent coupling.

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. libretexts.org For example, if 2-Fluoro-4-methoxybenzyl bromide is used, it can be coupled with an aryl or vinyl boronic acid to form a new biaryl or styrenyl compound, respectively. The reaction is tolerant of a wide range of functional groups and proceeds under mild conditions. researchgate.net

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org If 2-Fluoro-4-methoxybenzyl iodide or bromide were prepared, it could undergo Sonogashira coupling with various terminal alkynes to introduce an alkynyl group onto the benzylic position. rsc.org The reaction is known for its mild conditions and is a powerful tool for constructing carbon-carbon bonds. wikipedia.orglibretexts.org

| Reaction | Coupling Partners | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Organohalide/Triflate + Organoboron compound | Palladium catalyst, Base | C(sp²)-C(sp²) or C(sp²)-C(sp³) |

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | C(sp)-C(sp²) |

Transformations leading to Functionalized Derivatives

This compound serves as a versatile building block in organic synthesis, amenable to various transformations to yield a range of functionalized derivatives. The reactivity of the benzylic alcohol group, influenced by the electronic effects of the fluorine and methoxy substituents on the aromatic ring, allows for its conversion into aldehydes, esters, and halides, which are themselves valuable intermediates for more complex molecules.

Oxidation to 2-Fluoro-4-methoxybenzaldehyde and Subsequent Condensation:

The primary alcohol functional group of this compound can be readily oxidized to the corresponding aldehyde, 2-fluoro-4-methoxybenzaldehyde. This aldehyde is a key precursor for the synthesis of chalcones, which are known for their interesting biological activities.

A notable transformation is the Claisen-Schmidt condensation of 2-fluoro-4-methoxybenzaldehyde with substituted acetophenones. For instance, the reaction with 2′,4′,6′-trimethoxyacetophenone in the presence of a strong base like potassium hydroxide (B78521) leads to the formation of chalcone (B49325) derivatives. acgpubs.org The choice of solvent in these base-catalyzed condensations has been shown to be critical. acgpubs.org When methanol (B129727) is used as the solvent with di- or tri-fluorine-substituted benzaldehydes, a nucleophilic aromatic substitution (SNAr) reaction can occur, where the methoxy group from the solvent displaces a fluorine atom on the benzaldehyde ring. acgpubs.org However, using a solvent like tetrahydrofuran (B95107) (THF) can prevent this side reaction and yield the desired fluorine-substituted chalcone with high selectivity. acgpubs.org

Table 1: Synthesis of a Chalcone Derivative from a 2-Fluoro-4-methoxybenzaldehyde Precursor

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|---|---|---|---|

| 2-Fluoro-4-methoxybenzaldehyde | 2′,4′,6′-Trimethoxyacetophenone | 50% aq. KOH | THF | (E)-1-(2,4,6-Trimethoxyphenyl)-3-(2-fluoro-4-methoxyphenyl)prop-2-en-1-one |

This reaction is based on analogous transformations of other fluoro-benzaldehydes described in the literature. acgpubs.org

Esterification Reactions:

The hydroxyl group of this compound can undergo esterification with various carboxylic acids or their activated derivatives to form the corresponding 2-fluoro-4-methoxybenzyl esters. While direct literature on the 2-fluoro substituted compound is scarce, the well-established methods for the synthesis of 4-methoxybenzyl (PMB) esters are applicable. nih.gov

Common methods for esterification include:

Reaction with Acid Chlorides: In the presence of a base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct, this compound can react with an acid chloride to form the ester. nih.gov

Reaction with Acid Anhydrides: Similar to acid chlorides, acid anhydrides can be used to acylate the alcohol. nih.gov

Mitsunobu Reaction: This reaction allows for the esterification with a carboxylic acid under mild conditions using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

Transesterification: The alcohol can react with another ester (e.g., a methyl or ethyl ester) in the presence of an acid or base catalyst. Driving the reaction to completion often involves removing the lower-boiling alcohol byproduct (methanol or ethanol) by distillation. nih.gov

Table 2: General Methods for the Synthesis of 2-Fluoro-4-methoxybenzyl Esters

| Reaction Type | Reagents | General Product |

|---|---|---|

| Acylation | R-COCl, Base | 2-Fluoro-4-methoxybenzyl ester |

| Acylation | (R-CO)₂O, Base | 2-Fluoro-4-methoxybenzyl ester |

| Mitsunobu Reaction | R-COOH, PPh₃, DEAD/DIAD | 2-Fluoro-4-methoxybenzyl ester |

| Transesterification | R-COOCH₃, Acid/Base Catalyst | 2-Fluoro-4-methoxybenzyl ester |

These methods are extrapolated from established procedures for the synthesis of 4-methoxybenzyl esters. nih.gov

Conversion to 2-Fluoro-4-methoxybenzyl Halides:

The benzylic alcohol can be converted into the corresponding benzyl halide, a versatile intermediate for nucleophilic substitution reactions. For example, the analogous 4-methoxybenzyl alcohol is known to react with hydrogen bromide to yield 4-methoxybenzyl bromide. wikipedia.org A similar reaction can be anticipated for this compound.

Furthermore, conversion to the benzyl chloride can be achieved using reagents like thionyl chloride (SOCl₂) or by reaction with sodium iodide in acetone (B3395972) after converting the alcohol to a sulfonate ester (e.g., tosylate or mesylate). The resulting 2-fluoro-4-methoxybenzyl chloride is itself a functionalized derivative and can be used to synthesize other compounds, such as nitriles. The synthesis of p-methoxyphenylacetonitrile from anisyl alcohol proceeds via the chloride, which is then reacted with sodium cyanide in an anhydrous solvent like acetone to prevent hydrolysis of the reactive benzyl chloride. orgsyn.org This two-step sequence provides a pathway to the corresponding 2-fluoro-4-methoxyphenylacetonitrile.

Table 3: Transformation of this compound to Halide and Nitrile Derivatives

| Starting Material | Reagent(s) | Intermediate Product | Reagent(s) | Final Product |

|---|---|---|---|---|

| This compound | HBr | 2-Fluoro-4-methoxybenzyl bromide | - | - |

| This compound | 1. SOCl₂ or similar | 2-Fluoro-4-methoxybenzyl chloride | 2. NaCN in acetone | 2-Fluoro-4-methoxyphenylacetonitrile |

These transformations are based on known reactions of the non-fluorinated analogue, 4-methoxybenzyl alcohol. wikipedia.orgorgsyn.org

Applications in Advanced Organic Synthesis and Building Block Utility

Role as a Versatile Small Molecule Scaffold

The structure of 2-Fluoro-4-methoxybenzyl alcohol makes it an ideal small molecule scaffold. A scaffold in chemical synthesis is a core structure upon which more complex molecular frameworks can be built. The compound's phenyl ring and its substituents (fluorine and a methoxy (B1213986) group) provide a stable base, while the hydroxyl group of the benzyl (B1604629) alcohol offers a reactive site for further chemical modifications. This allows chemists to use it as a foundational piece for constructing a diverse array of larger, more intricate molecules for research purposes. scbt.comfishersci.ca

Precursor in Drug Discovery and Development

In the field of medicinal chemistry, the introduction of fluorine into a drug candidate can significantly enhance its metabolic stability, binding affinity, and bioavailability. As a fluorinated compound, this compound is a valuable precursor in the journey of drug discovery and development. wikipedia.org

Pharmaceutical ingredients are often the result of multi-step syntheses involving numerous intermediate compounds. This compound functions as a key starting material or intermediate for the synthesis of more complex molecules that are, in turn, used to build active pharmaceutical ingredients (APIs). fishersci.camdpi.com Its availability as a research-grade chemical facilitates its use in developing synthetic pathways for new therapeutic agents. scbt.com

The incorporation of fluorine into bioactive molecules is a widely used strategy in modern medicinal chemistry to fine-tune a molecule's properties. This compound serves as a readily available building block to introduce a 2-fluoro-4-methoxyphenyl group into a target molecule. This specific substitution pattern can influence the electronic and lipophilic properties of the final compound, potentially leading to improved pharmacological activity. The development of novel chiral amino acids and amino alcohols often utilizes fluorinated starting materials to create new bioactive entities. nih.govresearchgate.net

While this compound is an achiral molecule, it is a significant substrate in asymmetric synthesis to produce chiral molecules. researchgate.net Chiral alcohols and amines are crucial components in many pharmaceuticals. This compound can be oxidized to its corresponding aldehyde, which can then undergo asymmetric reduction using chiral catalysts to yield a single enantiomer of a chiral alcohol. Such methods are fundamental in creating enantiomerically pure compounds for clinical evaluation, as different enantiomers of a drug can have vastly different biological effects. nih.govresearchgate.net

Use in Materials Science

Currently, specific applications of this compound within the field of materials science are not extensively documented in publicly available research. However, fluorinated organic compounds and benzyl alcohol derivatives are classes of chemicals that find use in the synthesis of specialized polymers and other advanced materials.

Contributions to Chemical Research

The primary contribution of this compound to chemical research is its role as a specialized building block. fishersci.ca Its commercial availability allows researchers to efficiently synthesize novel compounds containing the specific 2-fluoro-4-methoxybenzyl moiety. This facilitates systematic studies, such as structure-activity relationship (SAR) analyses, where researchers investigate how specific substitutions on a molecule affect its biological activity. It is used in specialty research applications, including proteomics. scbt.com

Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-Fluoro-4-methoxybenzyl alcohol, ¹H, ¹³C, and ¹⁹F NMR spectroscopy each provide unique and complementary information about the molecular framework.

¹H NMR Analysis

The proton NMR (¹H NMR) spectrum of this compound provides information on the number, environment, and connectivity of hydrogen atoms. In a deuterated chloroform (B151607) (CDCl₃) solvent, the methoxy (B1213986) (-OCH₃) protons are observed as a singlet at approximately 3.88 ppm. fu-berlin.de The benzylic protons (-CH₂OH) are expected to appear as a singlet around 4.6-4.7 ppm. The hydroxyl (-OH) proton typically presents as a broad singlet, the chemical shift of which can vary depending on concentration and temperature.

The aromatic region of the spectrum is more complex due to the substitution pattern. The proton at position 6 (ortho to the CH₂OH group) is anticipated to show a doublet of doublets. The proton at position 5 (ortho to the methoxy group and meta to the fluorine) will likely appear as a doublet, and the proton at position 3 (ortho to the fluorine and meta to the methoxy group) will also be a doublet of doublets.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~7.2-7.3 | dd | Aromatic H (H-6) |

| ~6.7-6.8 | dd | Aromatic H (H-3) |

| ~6.6-6.7 | d | Aromatic H (H-5) |

| ~4.65 | s | -CH₂OH |

| 3.88 fu-berlin.de | s | -OCH₃ |

| Variable | br s | -OH |

Note: dd = doublet of doublets, d = doublet, s = singlet, br s = broad singlet. Predicted values are based on analogous compounds.

¹³C NMR Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides insight into the carbon skeleton of the molecule. In CDCl₃, the methoxy carbon (-OCH₃) has been experimentally observed at 55.6 ppm. fu-berlin.de The benzylic carbon (-CH₂OH) is expected to resonate around 58-60 ppm.

The aromatic carbons exhibit more complex signals due to the electronic effects of the substituents and coupling with the fluorine atom. The carbon atom bonded to the fluorine (C-2) will show a large coupling constant (¹JC-F), typically in the range of 240-250 Hz. The carbons ortho and meta to the fluorine will also show smaller C-F coupling constants (²JC-F and ³JC-F).

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) (ppm) | C-F Coupling (JC-F) (Hz) | Assignment |

|---|---|---|

| ~160-162 | ~245 (d) | C-F (C-2) |

| ~158-160 | - | C-OCH₃ (C-4) |

| ~128-130 | ~10-15 (d) | C-H (C-6) |

| ~125-127 | ~15-20 (d) | C-CH₂OH (C-1) |

| ~115-117 | ~20-25 (d) | C-H (C-3) |

| ~100-102 | ~5-10 (d) | C-H (C-5) |

| 58.9 rsc.org | ~5 (d) | -CH₂OH |

| 55.6 fu-berlin.de | - | -OCH₃ |

Note: d = doublet. Predicted values are based on analogous compounds like 2-fluorobenzyl alcohol. rsc.org

¹⁹F NMR Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. huji.ac.il Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it produces sharp signals over a wide chemical shift range. sigmaaldrich.com

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is influenced by the electronic environment of the aromatic ring. For fluoroaromatic compounds, the chemical shifts typically appear in a specific region of the spectrum. azom.com The signal for the fluorine atom in this compound is predicted to be a multiplet due to coupling with the neighboring aromatic protons.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity |

|---|---|

| -110 to -120 | m |

Note: m = multiplet. Predicted value relative to CFCl₃.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands.

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. nist.gov The C-O stretching vibration of the primary alcohol is expected to appear around 1030-1050 cm⁻¹. The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy and benzylic groups will be just below 3000 cm⁻¹. The C-F stretching vibration for an aryl fluoride (B91410) gives a strong absorption in the range of 1270-1200 cm⁻¹. Aromatic C=C stretching vibrations will appear as a series of peaks in the 1450-1600 cm⁻¹ region.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3200-3600 | Broad | O-H stretch (alcohol) |

| >3000 | Medium | Aromatic C-H stretch |

| <3000 | Medium | Aliphatic C-H stretch (-CH₃, -CH₂) |

| 1450-1600 | Medium-Strong | Aromatic C=C stretch |

| 1200-1270 | Strong | C-F stretch (aryl fluoride) |

| ~1030-1050 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound (molecular weight: 156.16 g/mol ), the molecular ion peak (M⁺) would be expected at m/z = 156. rsc.org

The fragmentation of benzyl (B1604629) alcohols in a mass spectrometer often proceeds through characteristic pathways. cymitquimica.com A common fragmentation is the loss of a hydrogen atom to form a stable benzylic cation, resulting in a peak at m/z = 155. Another typical fragmentation is the loss of the hydroxyl group (-OH), leading to a peak at m/z = 139. The loss of the entire hydroxymethyl group (-CH₂OH) would result in a fragment at m/z = 125. Further fragmentation of the aromatic ring can also occur.

Table 5: Predicted Major Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment |

|---|---|

| 156 | [C₈H₉FO₂]⁺ (Molecular Ion) |

| 155 | [C₈H₈FO₂]⁺ |

| 139 | [C₈H₈FO]⁺ |

| 125 | [C₇H₆FO]⁺ |

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible radiation by a molecule. This technique is particularly useful for compounds containing chromophores, such as aromatic rings. Benzenoid compounds typically exhibit absorption bands in the UV region. vwr.com

For this compound, the presence of the substituted benzene (B151609) ring acts as a chromophore. It is expected to show a primary absorption band (π → π* transition) around 260-280 nm. The exact position of the absorption maximum (λmax) is influenced by the substituents on the benzene ring.

Table 6: Predicted UV-Vis Absorption Data for this compound

| λmax (nm) | Solvent |

|---|---|

| ~270 | Ethanol or Methanol (B129727) |

Electrochemical Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques, such as cyclic voltammetry, are pivotal in understanding the redox properties of chemical compounds. These methods can elucidate reaction mechanisms, determine oxidation and reduction potentials, and assess the stability of reaction intermediates. In the context of substituted benzyl alcohols, cyclic voltammetry has been employed to study their oxidation. For instance, studies on related compounds like 4-methylbenzyl alcohol and 4-methoxybenzyl alcohol have demonstrated that the oxidation potentials are influenced by factors such as the solvent system and the presence of mediators. rsc.orgresearchgate.net The oxidation of benzyl alcohol itself has been shown to occur at a potential of +1.2 V versus a silver/silver chloride (Ag/AgCl) reference electrode. researchgate.net

X-ray Crystallography of Derivatives

X-ray crystallography is an indispensable analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and conformational details, which is crucial for understanding a molecule's structure-activity relationship. For derivatives of various benzyl alcohols and related aromatic compounds, X-ray diffraction has been instrumental in confirming their molecular structures.

Despite the utility of this technique, a thorough search of crystallographic databases and the scientific literature did not yield any published X-ray crystal structures for derivatives of this compound. While crystal structures for derivatives of other fluorinated and methoxy-substituted aromatic compounds exist, specific crystallographic data for compounds derived directly from this compound are not currently documented in the available scientific resources. This absence of data highlights a potential area for future research, as the synthesis and crystallographic analysis of its derivatives could provide valuable insights into the solid-state packing and intermolecular interactions influenced by the fluorine and methoxy substituents.

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. For benzyl (B1604629) alcohol derivatives, DFT calculations, often combined with methods like Møller–Plesset perturbation theory (MP2), provide a deep understanding of their conformational preferences and the electronic effects of substituents.

A detailed computational analysis on a series of benzyl alcohols, including various 2-fluorobenzyl alcohols, has shed light on the influence of ortho-fluorination on their structural and electronic properties. consensus.app These studies reveal that the conformational landscapes of these molecules are significantly shaped by the presence of the ortho-fluorine atom. consensus.app

Intramolecular interactions play a crucial role in stabilizing the various conformations of fluorinated benzyl alcohols. Natural Bond Orbital (NBO) analysis, a method for studying hybridization and bonding, has identified not only the expected intramolecular hydrogen bond between the hydroxyl group and the fluorine atom (OH···F) but also weaker, yet significant, secondary interactions such as C-H···F and C-H···O bonds. consensus.app These interactions collectively determine the most stable three-dimensional arrangement of the molecule.

While specific DFT data for 2-Fluoro-4-methoxybenzyl alcohol, such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or Mulliken charge distributions, are not extensively available in the reviewed literature, the study on related 2-fluorobenzyl alcohols provides a foundational understanding. The electronic properties of this compound would be influenced by a combination of the electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methoxy (B1213986) group, which would, in turn, affect its reactivity and interaction with other molecules.

Derivatives and Analogs of 2 Fluoro 4 Methoxybenzyl Alcohol

Structure-Activity Relationships of Related Compounds

The biological activity of compounds related to 2-fluoro-4-methoxybenzyl alcohol is profoundly influenced by the nature and position of substituents on the aromatic ring. Structure-activity relationship (SAR) studies are crucial in elucidating these connections to design more potent and selective molecules.

Research has shown that the inclusion of fluorine atoms in a molecule can significantly enhance its biological efficacy. For instance, in the context of anti-metastatic agents, the presence of fluoro groups on the phenyl ring of isocoumarin (B1212949) analogues was found to increase their antimetastatic effect. nih.gov Specifically, derivatives with fluoro substituents have demonstrated improved antimigration activity by inhibiting enzymes like cathepsin L. nih.gov The position of the fluorine atom is a critical determinant of activity. Studies on aminergic G protein-coupled receptor (GPCR) ligands revealed that the location of fluorine substitution can alter potency by orders of magnitude and dictate receptor selectivity. nih.gov For example, a 2-fluoro derivative of one ligand series was most potent and selective for the 5-HT2c serotonin (B10506) receptor, while the 4-fluoro isomer showed the highest activity at the 5-HT2a receptor. nih.gov

The interplay between fluoro and methoxy (B1213986) groups also dictates the biological profile. In one study on synthetic analogues, a 2,6-difluoro-substituted compound retained anti-invasive activities, whereas coupling a fluoro group at the 4-position with a 3-methoxy group resulted in a loss of this ability, suggesting a complex interaction between the functional groups. nih.gov In the development of novel inhibitors for Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), SAR studies identified the importance of specific pharmacophoric groups for activity against both kinases. nih.gov These studies often highlight how a particular substitution pattern can lead to synergistic effects in dual-inhibitor designs. nih.gov

Table 1: Structure-Activity Relationship (SAR) Insights for Related Compounds

| Compound Class/Scaffold | Substituent/Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| Isocoumarin Analogues | Fluoro groups on the phenyl ring | Increased antimetastatic effect. nih.gov | nih.gov |

| Benzophenone Thiosemicarbazones | Attachment of fluoro substituents | Improved antimigration activity via cathepsin L inhibition. nih.gov | nih.gov |

| Aminergic GPCR Ligands | Positional isomerism of fluorine (ortho, meta, para) | Drastic changes in potency and receptor selectivity (e.g., for 5-HT2a, 5-HT2b, 5-HT2c). nih.gov | nih.gov |

| Isosteviol-based Aminoalcohols | N-(4-fluorobenzyl) moiety | Found to be most effective against cancer cell lines in a previous study. nih.gov | nih.gov |

| 2-chloro-4-anilino-quinazolines | Hydrogen bond donor at the para position of the aniline | Important for interaction with conserved amino acids in EGFR and VEGFR-2 binding sites. nih.gov | nih.gov |

Synthesis and Characterization of Novel Derivatives

The creation of novel derivatives based on the this compound structure involves a variety of synthetic strategies, enabling the systematic modification of the molecule to probe its chemical and biological properties.

A common method for synthesizing derivatives from the corresponding aldehyde, 2-fluoro-4-methoxybenzaldehyde (B32593), is the Knoevenagel condensation. This reaction is used to produce phenylcyanoacrylates by reacting ring-disubstituted benzaldehydes with an active methylene (B1212753) compound like octyl cyanoacetate, typically catalyzed by piperidine. chemrxiv.org The resulting acrylate (B77674) monomers can be further polymerized with molecules such as styrene (B11656) using a radical initiator to form copolymers. chemrxiv.org The composition of these copolymers can be precisely determined through elemental analysis, for instance, by measuring nitrogen content. chemrxiv.org

Another significant synthetic route is reductive amination. This two-step process is used to create complex aminoalcohols. For example, an intermediate hydroxyaldehyde can be reacted with a primary amine (like 4-fluorobenzylamine) to form a Schiff base, which is subsequently reduced, often using sodium borohydride (B1222165) (NaBH₄) under mild conditions, to yield the final N-substituted 1,3-aminoalcohol. nih.gov

The synthesis of chalcone (B49325) derivatives bearing both fluoro and methoxy groups has also been explored. acgpubs.org These syntheses, often performed via Claisen-Schmidt condensation, are sensitive to reaction conditions. For instance, when using methanol (B129727) as a solvent in a basic medium, a nucleophilic aromatic substitution (SNAr) can occur where a methoxy group from the solvent replaces a fluorine atom on the benzaldehyde (B42025) ring. acgpubs.org However, switching the solvent to tetrahydrofuran (B95107) (THF) can prevent this side reaction, allowing for the selective synthesis of the desired fluorine-substituted chalcones. acgpubs.org

The characterization of these newly synthesized derivatives is essential to confirm their structure and purity. Standard analytical techniques include infrared (IR) spectroscopy to identify functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the detailed molecular structure, and elemental (CHN) analysis to confirm the empirical formula. chemrxiv.org

Table 2: Synthesis and Characterization of Derivatives

| Derivative Class | Synthetic Method | Key Reagents/Catalysts | Characterization Techniques | Reference |

|---|---|---|---|---|

| Ring-disubstituted Octyl Phenylcyanoacrylates | Knoevenagel Condensation | Ring-substituted benzaldehydes, octyl cyanoacetate, piperidine | IR, ¹H NMR, ¹³C NMR, CHN analysis | chemrxiv.org |

| Isosteviol-based 1,3-Aminoalcohols | Reductive Amination | Hydroxyaldehyde, primary amines, NaBH₄ | Not specified in detail | nih.gov |

| Fluoro and Methoxy Substituted Chalcones | Claisen-Schmidt Condensation | 2′,4′,6′-Trimethoxyacetophenone, fluorine-substituted benzaldehydes, KOH | Not specified in detail | acgpubs.org |

Comparative Studies with Isomeric and Non-fluorinated Analogs

Comparative studies of this compound and its derivatives against their isomers and non-fluorinated counterparts provide critical insights into the role of substituent position and the unique properties of fluorine in chemical reactivity and biological function.

The position of the fluorine atom on the aromatic ring can lead to significant differences in biological activity, a phenomenon known as isomeric activity cliffs. nih.gov A systematic analysis of fluorinated ligands for aminergic GPCRs demonstrated that simply changing the fluorine's position can alter biological potency by as much as 1,300-fold. nih.gov This highlights that the ortho, meta, and para isomers of a fluorinated compound can have vastly different pharmacological profiles, making fluorine a "game changer" in rational drug design. nih.gov Similarly, a study of two isomeric hexahydroisoindole-1,3-dione compounds, both containing a substituted fluorophenyl group, found that one isomer was a much more potent herbicide than the other, a difference attributed to their distinct molecular conformations. nih.gov

The presence versus the absence of fluorine also dramatically affects chemical reactivity. In the synthesis of chalcone derivatives, it was observed that di- and tri-fluorine-substituted benzaldehydes were susceptible to nucleophilic aromatic substitution (SNAr) when the reaction was conducted in methanol. acgpubs.org The fluorine at the para position was readily replaced by a methoxy group from the solvent. acgpubs.org This reactivity is not observed in the non-fluorinated analogs under the same conditions, demonstrating the strong electron-withdrawing nature of fluorine that activates the aromatic ring for nucleophilic attack. The choice of solvent was crucial to control this outcome. acgpubs.org These studies underscore that both the presence and the specific location of the fluorine atom are fundamental parameters that modulate the properties of the molecule.

Table 3: Comparison of Isomeric and Non-Fluorinated Analogs

| Compound Type / Study | Comparison | Key Finding | Reference |

|---|---|---|---|

| Aminergic GPCR Ligands | Positional isomers (e.g., 2-fluoro, 3-fluoro, 4-fluoro) | The position of the fluorine atom dramatically influences potency and receptor selectivity. nih.gov | nih.gov |

| Hexahydroisoindole-1,3-dione herbicides | Conformational isomers | Different conformations led to one isomer being a significantly more potent herbicide. nih.gov | nih.gov |

| Fluorine-substituted Chalcones | Fluorinated vs. Non-fluorinated analogs | Fluorine-substituted benzaldehydes can undergo nucleophilic aromatic substitution (SNAr) under basic conditions in methanol, a reaction not seen in their non-fluorinated counterparts. acgpubs.org | acgpubs.org |

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Synthesis

The efficient synthesis of 2-Fluoro-4-methoxybenzyl alcohol is a key area for future research, with a focus on developing innovative and sustainable catalytic systems. Current synthetic routes often rely on the reduction of the corresponding aldehyde, 2-fluoro-4-methoxybenzaldehyde (B32593). Future explorations are likely to concentrate on catalysts that offer high selectivity, yield, and environmentally benign reaction conditions.

One promising avenue is the investigation of biocatalytic reductions . Studies on related fluorinated benzaldehydes have demonstrated the potential of whole-cell catalysis. For instance, research has shown that Saccharomyces cerevisiae (baker's yeast) can selectively reduce 4-fluorobenzaldehyde (B137897) to 4-fluorobenzyl alcohol. nih.gov This suggests that similar enzymatic systems could be developed and optimized for the specific conversion of 2-fluoro-4-methoxybenzaldehyde. The development of engineered enzymes or microbial strains could lead to highly efficient and stereoselective production of this compound.

Additionally, research into heterogeneous catalytic hydrogenation is warranted. The use of supported metal nanoparticles, for example, could offer advantages in terms of catalyst recovery and reusability. Investigating various metal catalysts (such as palladium, platinum, or ruthenium) and support materials will be crucial in identifying a system that provides optimal performance for the reduction of the aldehyde precursor under mild conditions.

Exploration of New Chemical Transformations

Beyond its synthesis, future research will undoubtedly focus on uncovering new chemical transformations involving this compound. The presence of the fluorine atom and the methoxy (B1213986) group on the aromatic ring, along with the reactive benzyl (B1604629) alcohol moiety, provides a rich landscape for chemical exploration.

A significant area of interest is the activation of the alcohol group . Recent studies have highlighted the use of sulfuryl fluoride (B91410) (SO2F2) for the activation of alcohols, transforming them into fluorosulfonates which are excellent leaving groups. This methodology could be applied to this compound to facilitate a range of nucleophilic substitution reactions, opening pathways to novel derivatives.

Furthermore, the exploration of multicatalytic systems could unlock new reaction pathways. For example, the α-arylation of alcohols with aryl fluorides has been achieved through a combination of photoredox and hydrogen atom transfer catalysis. Applying such strategies to this compound could lead to the synthesis of complex diarylmethane structures, which are prevalent in many biologically active molecules.

Expansion of Applications in Chemical Biology and Drug Design

The unique substitution pattern of this compound makes it an attractive building block for applications in chemical biology and drug design. The introduction of fluorine into drug candidates can significantly modulate their metabolic stability, lipophilicity, and binding affinity. The precursor, 2-fluoro-4-methoxybenzaldehyde, has been utilized in the synthesis of various heterocyclic compounds, including fluorine-containing 2,4,5-trisubstituted imidazoles and polyhydroquinolines. sigmaaldrich.com

Future research is expected to directly incorporate the 2-fluoro-4-methoxyphenyl motif into novel bioactive scaffolds. This could involve its use as a key fragment in the synthesis of inhibitors for various enzymes or as a component of probes for chemical biology studies. The specific electronic properties conferred by the fluorine and methoxy substituents can be exploited to fine-tune interactions with biological targets. While direct applications are still emerging, the proven utility of similar fluorinated and methoxylated aromatic structures in medicinal chemistry underscores the potential of this compound.

Advanced Spectroscopic and Computational Approaches

A thorough understanding of the physicochemical properties of this compound is essential for its application. While basic data is available from commercial suppliers scbt.comfishersci.casigmaaldrich.comsynquestlabs.com, there is a need for more in-depth spectroscopic and computational analysis.

Advanced Spectroscopic Characterization: Detailed analysis using techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy will be crucial for unambiguously confirming its structure and for studying its interactions with other molecules. While predicted 1H NMR data for related compounds like 4-methoxybenzyl alcohol is available hmdb.cachemicalbook.com, experimental high-resolution spectra for this compound will be invaluable. Similarly, comprehensive Infrared (IR) and Mass Spectrometry (MS) data will provide a complete spectroscopic profile. The NIST WebBook provides gas-phase IR and mass spectra for related compounds such as 2-fluorobenzyl alcohol and 2-methoxybenzyl alcohol, which can serve as a basis for comparative analysis. nist.govnist.gov

Q & A

Basic: What are the established synthetic routes for 2-Fluoro-4-methoxybenzyl alcohol, and what are their mechanistic considerations?

Answer:

The primary synthetic method involves bromination of the parent alcohol. For example, this compound can be brominated using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) under reflux in solvents like dichloromethane or toluene to yield intermediates like 1-(Bromomethyl)-2-fluoro-4-methoxybenzene .

Key Steps:

Substrate Preparation: Start with this compound (CAS: 405-09-4, purity ≥98%) .

Bromination: Use PBr₃ in anhydrous conditions to avoid hydrolysis.

Work-up: Neutralize excess reagent and purify via column chromatography.

Mechanism: The reaction proceeds via nucleophilic substitution (SN2), where the hydroxyl group is replaced by bromide.

Basic: How is this compound characterized for purity and structural integrity?

Answer:

Characterization typically involves:

Advanced: How can researchers resolve contradictions in spectroscopic data for fluorinated benzyl alcohols?

Answer:

Contradictions often arise from solvent effects, substituent positioning, or impurities. For this compound:

- NMR Challenges: Fluorine’s electronegativity deshields adjacent protons, causing unexpected splitting. Use deuterated solvents (e.g., DMSO-d₆) and decoupling techniques.

- Reference Standards: Cross-validate with PubChem data (CID: 66523583 for analogs) .

Example: Compare with 4-Methoxybenzyl alcohol (CAS: 105-13-5), where methoxy protons appear at δ 3.3–3.5 ppm .

Advanced: What role does this compound play in synthesizing bioactive compounds?

Answer:

The compound is a precursor in Suzuki-Miyaura coupling reactions to create fluorinated biaryl structures, which are prevalent in drug discovery. For example:

Bromination: Convert to 1-(Bromomethyl)-2-fluoro-4-methoxybenzene .

Cross-Coupling: React with boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄) to form C-C bonds .

Application: Fluorinated analogs show enhanced metabolic stability in kinase inhibitors .

Basic: What are the safety protocols for handling this compound in laboratory settings?

Answer:

- Hazards: Irritant (H315, H319, H335). Avoid inhalation and skin contact .

- Storage: Ambient temperatures in airtight containers away from oxidizers .

- PPE: Nitrile gloves, lab coat, and goggles. Use fume hoods during synthesis .

Advanced: How do electronic effects of fluorine and methoxy groups influence the reactivity of this compound?

Answer:

- Fluorine: Electron-withdrawing via inductive effect, activating the benzene ring toward electrophilic substitution at the ortho/para positions.

- Methoxy: Electron-donating via resonance, directing electrophiles to the meta position.

Experimental Design:

Nitration: React with HNO₃/H₂SO₄ to assess regioselectivity.

Kinetic Studies: Monitor reaction rates compared to non-fluorinated analogs (e.g., 4-Methoxybenzyl alcohol) .

Advanced: What are the challenges in scaling up synthetic routes for this compound?

Answer:

- Solvent Choice: Dichloromethane (low boiling point) is impractical for large-scale reactions. Switch to toluene or THF .

- Purification: Column chromatography is inefficient; optimize via crystallization (e.g., using hexane/ethyl acetate).

- Yield Optimization: Reduce bromide hydrolysis by controlling humidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.